molecular formula C38H49NO10 B1676247 2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;4-octoxy-3-(propoxymethyl)aniline CAS No. 5804-08-0

2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;4-octoxy-3-(propoxymethyl)aniline

Cat. No.: B1676247
CAS No.: 5804-08-0
M. Wt: 679.8 g/mol
InChI Key: WJPSWDDXDCDQAH-UHFFFAOYSA-N
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Description

m-Toluidine, 4-(octyloxy)-alpha-propoxy-, compd. with tartaric acid di-p-toluate is a complex organic compound with the molecular formula C37H47NO10 and a molecular weight of 665.8 g/mol. This compound is primarily used in industrial and scientific research applications .

Preparation Methods

The synthesis of 2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;4-octoxy-3-(propoxymethyl)aniline involves multiple steps. The starting material, m-Toluidine, undergoes a series of reactions including alkylation and esterification to introduce the octyloxy and propoxy groups. The final step involves the reaction with tartaric acid di-p-toluate to form the desired compound. Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.

Chemical Reactions Analysis

2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;4-octoxy-3-(propoxymethyl)aniline undergoes various chemical reactions including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;4-octoxy-3-(propoxymethyl)aniline has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;4-octoxy-3-(propoxymethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;4-octoxy-3-(propoxymethyl)aniline can be compared with similar compounds such as:

    m-Toluidine, alpha-ethoxy-4-(octyloxy)-, compd. with tartaric acid di-p-toluate: This compound has a similar structure but with an ethoxy group instead of a propoxy group.

    m-Toluidine, alpha-methoxy-4-(octyloxy)-, compd. with tartaric acid di-p-toluate: This compound has a methoxy group instead of a propoxy group. The uniqueness of m-Toluidine, 4-(octyloxy)-alpha-propoxy-, compd.

Properties

CAS No.

5804-08-0

Molecular Formula

C38H49NO10

Molecular Weight

679.8 g/mol

IUPAC Name

2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;4-octoxy-3-(propoxymethyl)aniline

InChI

InChI=1S/C20H18O8.C18H31NO2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-3-5-6-7-8-9-13-21-18-11-10-17(19)14-16(18)15-20-12-4-2/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);10-11,14H,3-9,12-13,15,19H2,1-2H3

InChI Key

WJPSWDDXDCDQAH-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=C(C=C(C=C1)N)COCCC.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)N)COCCC.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

M+B 6153

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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